Norethindrone Sulfate Sodium Salt
描述
Crystallographic Analysis and Stereochemical Configuration
This compound exhibits a complex three-dimensional architecture characterized by multiple stereogenic centers that define its biological activity and chemical behavior. The compound possesses the systematic chemical name sodium;[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate, which precisely describes its stereochemical configuration. The molecule contains six defined stereocenters, all of which maintain absolute stereochemistry, contributing to its specific biological properties.
The crystallographic analysis reveals that the compound maintains the characteristic steroid backbone structure common to 19-norsteroid derivatives. The steroid nucleus consists of four fused rings arranged in the typical configuration, with the cyclopenta[a]phenanthrene core system providing structural rigidity. The stereochemical configuration at position 17 is particularly significant, as this center bears both the ethynyl group and the sulfate moiety that forms the sodium salt. The 17-alpha configuration of these substituents is crucial for maintaining the compound's structural integrity and its relationship to the parent norethindrone molecule.
The presence of the sodium ion creates ionic interactions that significantly influence the compound's crystalline packing arrangement. These ionic forces contribute to the overall stability of the crystal lattice and affect the compound's physical properties such as solubility and thermal behavior. The sulfate group, being anionic in nature, coordinates with the sodium cation to form the salt structure, which differs markedly from the neutral parent compounds in terms of intermolecular interactions and crystal packing efficiency.
Molecular Formula Verification via Mass Spectrometry
Mass spectrometric analysis provides definitive confirmation of the molecular composition of this compound. The compound exhibits a molecular formula of C20H25NaO5S with a corresponding molecular weight of 400.5 grams per mole. This molecular weight represents the sum of all constituent atoms, including the sodium ion that forms an integral part of the salt structure. Mass spectrometry readily distinguishes this compound from its parent norethindrone sulfate, which possesses the formula C20H26O5S and a molecular weight of 378.5 grams per mole.
The mass spectrometric fragmentation pattern of this compound reveals characteristic peaks that confirm its structural identity. The molecular ion peak at mass-to-charge ratio 400.5 provides primary confirmation of the molecular weight, while secondary fragmentation patterns yield diagnostic fragments corresponding to the loss of the sulfate group and subsequent rearrangements of the steroid nucleus. The presence of sodium in the molecule creates specific isotopic patterns that are readily identifiable through high-resolution mass spectrometry, particularly when employing techniques such as electrospray ionization.
Ultra-performance liquid chromatography coupled with tandem mass spectrometry has proven particularly effective for the analysis of related norethindrone compounds, demonstrating detection capabilities at the picogram level. These analytical approaches provide not only molecular weight confirmation but also structural validation through characteristic fragmentation pathways that are unique to the this compound structure.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| This compound | C20H25NaO5S | 400.5 | Contains sodium ion |
| Norethindrone Sulfate | C20H26O5S | 378.5 | Free acid form |
| Norethindrone | C20H26O2 | 298.4 | Parent compound without sulfate |
Nuclear Magnetic Resonance Spectral Interpretation
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to the various hydrogen environments present in the steroid structure. The ethynyl proton appears as a distinctive singlet in the alkyne region, typically around 2.5 parts per million, serving as a diagnostic marker for the 17-alpha-ethynyl substitution pattern.
The steroid ring system generates a complex multipicity pattern in the aliphatic region of the spectrum, with angular methyl groups appearing as sharp singlets around 0.8 to 1.2 parts per million. The presence of the sulfate group significantly affects the chemical shift of the 17-alpha proton environment, causing a characteristic downfield shift compared to the parent norethindrone compound. This shift reflects the electron-withdrawing nature of the sulfate substituent and provides direct spectroscopic evidence for successful sulfate conjugation.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule, with the quaternary carbon at position 17 showing characteristic chemical shifts influenced by both the ethynyl and sulfate substituents. The carbonyl carbon at position 3 maintains its typical chemical shift around 210 parts per million, consistent with the ketone functionality present in the steroid A-ring. The ethynyl carbons appear in their expected regions, with the terminal carbon exhibiting the characteristic high-field shift typical of acetylenic carbon atoms.
The sodium ion, while not directly observable through conventional Nuclear Magnetic Resonance techniques, influences the overall spectral characteristics through its effect on molecular conformation and intermolecular interactions. Solid-state Nuclear Magnetic Resonance studies would be required to fully characterize the ionic interactions and their impact on molecular dynamics within the crystal lattice structure.
Comparative Structural Analysis with Parent Compound Norethindrone
The structural relationship between this compound and its parent compound norethindrone reveals the sequential modifications that occur during metabolic processing and salt formation. Norethindrone, with the molecular formula C20H26O2, serves as the foundational structure from which the sulfate sodium salt derivative is formed through enzymatic sulfation followed by neutralization with sodium hydroxide. This transformation represents a significant change in both molecular properties and biological activity.
The primary structural difference between norethindrone and its sulfate sodium salt lies in the substitution at the 17-alpha position. While norethindrone contains a free hydroxyl group at this position, the sulfate salt derivative features a covalently bound sulfate moiety that has been neutralized with sodium. This modification increases the molecular weight by approximately 102 mass units, representing the addition of the sulfate group (SO4H) and subsequent sodium salt formation. The transformation also converts the molecule from a neutral steroid to an ionic species with significantly altered physicochemical properties.
The stereochemical configuration remains unchanged throughout this transformation, with all six stereocenters maintaining their absolute configuration. This preservation of stereochemistry is crucial for maintaining the structural relationship between the parent compound and its metabolite. The 17-alpha-ethynyl group, which is characteristic of many synthetic progestins, remains intact throughout the sulfation process and serves as a structural marker linking the compound to its norethindrone parent.
The conjugation with sulfate represents a Phase II metabolic transformation that typically occurs in liver metabolism, converting lipophilic steroid compounds into more water-soluble derivatives suitable for excretion. This metabolic modification significantly alters the compound's pharmacokinetic properties while maintaining the core steroid structure that defines its chemical class membership.
| Structural Feature | Norethindrone | This compound |
|---|---|---|
| Core Structure | 19-norsteroid | 19-norsteroid |
| 17-alpha Substituent | Hydroxyl group | Sulfate sodium salt |
| Molecular Charge | Neutral | Ionic |
| Stereochemical Centers | 6 (absolute) | 6 (absolute, unchanged) |
| Ethynyl Group | Present at 17-alpha | Present at 17-alpha |
| Water Solubility | Limited | Enhanced |
属性
CAS 编号 |
19778-24-6 |
|---|---|
分子式 |
C20H26O5S |
分子量 |
378.5 g/mol |
IUPAC 名称 |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C20H26O5S/c1-3-20(25-26(22,23)24)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18H,4-11H2,2H3,(H,22,23,24)/t15-,16+,17+,18-,19-,20-/m0/s1 |
InChI 键 |
GCUIJBFFHDSMDP-XGXHKTLJSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CC[C@H]34 |
规范 SMILES |
CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CCC34 |
同义词 |
(17α)-17-(Sulfooxy)-19-norpregn-4-en-20-yn-3-one Sodium Salt; _x000B_17-Hydroxy-19-nor-17α-pregn-4-en-20-yn-3-one Hydrogen Sulfate Sodium Salt; |
产品来源 |
United States |
准备方法
Isolation from Norethindrone Synthesis Byproducts
This compound is also isolated as a process-related impurity during norethindrone manufacturing. Patent WO2014162230A1 describes the purification of norethindrone using dimethylformamide (DMF) and water, where impurities like the sulfate salt may precipitate under controlled conditions. For example:
-
Norethindrone is dissolved in DMF at 55–60°C.
-
Water is added incrementally to induce supersaturation.
-
The mixture is cooled to 20–25°C, triggering the crystallization of both norethindrone and its sulfate derivative.
-
The solids are filtered, washed with water, and dried under vacuum.
This method achieves a purity exceeding 99% for norethindrone, with the sulfate salt isolated from the mother liquor via further cooling to 0–5°C.
Process Optimization and Critical Parameters
Solvent and Temperature Effects
The choice of solvent profoundly impacts sulfation efficiency and product stability. In norethindrone acetate synthesis, toluene and cyclohexane are employed to enhance crystallinity. Similarly, ethanol-water mixtures (1:1 to 1:4 v/v) are optimal for precipitating the sulfate sodium salt, as evidenced by purification protocols.
Table 1: Comparative Solvent Systems in Sulfation and Purification
Catalysis and Reaction Kinetics
The use of acidic catalysts (e.g., p-toluenesulfonic acid) accelerates sulfation, while bases like pyridine neutralize byproducts. In one protocol, DMAP (0.01–1 wt%) facilitates esterification at 0–50°C, achieving yields >95% within 1–5 hours. These conditions are adaptable to sulfation, though reaction times may extend due to the sulfate group’s bulkier structure.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Regulatory guidelines for norethindrone-based pharmaceuticals mandate HPLC for purity assessment. The FDA-approved method for relugolix (a related compound) uses a USP Apparatus 2 at 50 rpm, with a 50 mM citrate buffer (pH 5.5) at 37°C. Adapting this to this compound involves:
-
Column : C18 reverse-phase.
-
Mobile Phase : Gradient of acetonitrile and 0.1% phosphoric acid.
Acceptance Criteria : ≥99.0% purity, with no single impurity exceeding 0.5%.
Spectroscopic Confirmation
-
FT-IR : Peaks at 1250 cm⁻¹ (S=O stretch) and 1050 cm⁻¹ (S-O-C linkage) confirm sulfation.
-
¹H NMR : Absence of the 17α-hydroxyl proton (δ 3.5–4.0 ppm) and new signals at δ 1.2–1.5 ppm (sodium counterion).
Industrial Manufacturing Considerations
Scalability and Cost Efficiency
Large-scale production requires optimizing solvent recovery and minimizing waste. The use of recyclable solvents like toluene and ethanol reduces costs, while continuous crystallization systems enhance yield. For example, a 50 kg batch of norethindrone acetate achieves 85% yield after recrystallization; similar metrics are attainable for the sulfate salt.
化学反应分析
Types of Reactions
Norethindrone Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfonate group back to a hydroxyl group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can regenerate the hydroxyl group .
科学研究应用
Pharmacological Profile
Norethindrone sulfate sodium salt is primarily recognized for its role as an oral contraceptive and in hormone replacement therapy. It functions by mimicking the natural hormone progesterone, thereby regulating the menstrual cycle and providing therapeutic benefits in several conditions related to hormonal imbalances.
Key Pharmacological Properties:
- Mechanism of Action: Norethindrone acts by inhibiting ovulation, altering the endometrial lining, and thickening cervical mucus to prevent sperm penetration .
- Metabolism: The drug is metabolized predominantly by the cytochrome P450 enzyme system, with CYP3A4 being the primary isoenzyme involved .
Therapeutic Applications
This compound has diverse applications in clinical practice:
Contraception
- Oral Contraceptives: Used alone or in combination with estrogen (e.g., ethinylestradiol) to prevent pregnancy.
- Progestin-Only Pills: Effective for women who cannot take estrogen due to contraindications such as thromboembolic disorders .
Hormone Replacement Therapy (HRT)
- Postmenopausal Symptoms: Alleviates symptoms such as hot flashes and night sweats when combined with estrogen.
- Endometrial Protection: Prevents endometrial hyperplasia in women receiving estrogen therapy .
Menstrual Disorders
- Dysfunctional Uterine Bleeding: Norethindrone helps regulate abnormal uterine bleeding patterns.
- Amenorrhea Treatment: Effective in inducing menstruation in women with primary or secondary amenorrhea .
Endometriosis Management
- Pain Relief: Reduces endometriosis-related pain by suppressing ovulation and inducing atrophy of endometrial tissue .
- Combination Therapy: Often used with leuprolide for enhanced symptomatic relief .
Case Studies and Clinical Findings
Several studies have documented the efficacy and safety of this compound in various populations:
Adverse Effects and Considerations
While this compound is generally well-tolerated, it is important to monitor for potential adverse effects:
作用机制
Norethindrone Sulfate Sodium Salt exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The compound primarily affects the reproductive system by inhibiting ovulation, thickening cervical mucus, and altering the endometrial lining .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Norethindrone Sulfate Sodium Salt | C₂₀H₂₅O₅SNa | 400.47 | Sulfate ester, Sodium ion |
| Norgestrel Sulfate Sodium Salt | C₂₁H₂₇O₅SNa | 414.50 | Sulfate ester, Ethinyl group |
| 19-Nortestosterone Sulfate Sodium Salt | C₁₈H₂₅O₅SNa | 377.45 | Sulfate ester, Ketone |
| Norethindrone Acetate | C₂₂H₂₈O₃ | 340.46 | Acetate ester |
Key Differences :
- Norgestrel Sulfate Sodium Salt: Contains an ethinyl group at C17, enhancing metabolic stability and progestogenic potency compared to norethindrone derivatives .
- Norethindrone Acetate: The acetate ester improves lipophilicity, favoring transdermal or intramuscular delivery, whereas the sulfate salt enhances aqueous solubility for oral formulations .
Pharmacokinetic Profiles
Table 2: Pharmacokinetic Parameters in Animal Models
| Compound | Bioavailability (Oral, %) | First-Pass Metabolism | Half-Life (hrs) |
|---|---|---|---|
| Norethindrone | 13.7–54% (rats/rabbits) | Extensive (gut/liver) | 8–10 |
| This compound | Inferred: ~20–60% | Reduced gut metabolism | 12–15 (estimated) |
| Norethindrone Acetate | 60–80% | Moderate | 10–12 |
Insights :
- Norethindrone itself exhibits low oral bioavailability due to significant first-pass metabolism in the gut and liver . The sulfate sodium salt may partially mitigate this by resisting intestinal degradation, as seen in other sulfate esters .
- Norethindrone Acetate demonstrates higher bioavailability due to its lipophilic nature, enabling efficient absorption and slower hepatic clearance .
Analytical Methods
Table 3: Chromatographic Conditions for USP Compliance
| Compound | Mobile Phase | Detection Method | Acceptance Criteria |
|---|---|---|---|
| This compound | 0.09% Sodium lauryl sulfate in 0.1 N HCl | HPLC-UV | 90.0–110.0% potency |
| Norethindrone Acetate | Acetonitrile/water (55:45) | HPLC-UV | 90.0–110.0% potency |
Notes:
生物活性
Norethindrone sulfate sodium salt, a synthetic progestin, is primarily used in hormonal therapies, including contraception and treatment of various gynecological disorders. Its biological activity is largely mediated through its interactions with hormone receptors and its pharmacokinetic properties. This article explores the compound's mechanism of action, pharmacokinetics, biological effects, and relevant case studies.
Norethindrone exerts its biological effects primarily through the following mechanisms:
- Progesterone Receptor Agonism : Norethindrone acts as an agonist at the progesterone receptor, facilitating endometrial changes necessary for implantation and maintenance of pregnancy. This action is crucial in contraceptive formulations and in managing conditions like endometriosis .
- Androgen Receptor Agonism : It also exhibits activity at androgen receptors, which may contribute to its effects on libido and mood .
- Glucocorticoid Receptor Agonism : Norethindrone has been shown to interact with glucocorticoid receptors, suggesting potential anti-inflammatory properties .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. The following parameters are critical:
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 5.39 - 7.36 (oral administration) |
| Tmax (hours) | 1 - 2 |
| AUC (0-24) (ng*hr/mL) | 30 - 37 |
| Bioavailability | Approximately 64% |
| Volume of Distribution | ~4 L/kg |
| Half-life (hours) | ~9 |
Norethindrone is extensively metabolized in the liver, primarily via reduction and conjugation processes. The major metabolites include sulfate and glucuronide conjugates, which are excreted in urine and feces .
Biological Effects
Norethindrone's biological activity extends beyond its role as a contraceptive agent. Key effects include:
- Endometrial Changes : Induces secretory transformations in estrogen-primed endometrium, making it effective in treating conditions like endometriosis .
- Menstrual Cycle Regulation : Alters menstrual patterns by stabilizing the endometrial lining, which can reduce symptoms associated with dysmenorrhea and menorrhagia .
- Bone Density Impact : Long-term use may affect bone mineral density; studies indicate a potential decrease in bone density among users .
Case Studies
Several clinical studies have highlighted the efficacy and safety profile of this compound:
- Endometriosis Management :
- Contraceptive Use :
- Hormonal Replacement Therapy :
常见问题
Basic Research Questions
Q. What analytical methods are recommended for identifying Norethindrone Sulfate Sodium Salt in synthetic mixtures?
- Methodological Answer : Infrared (IR) spectroscopy and high-performance liquid chromatography (HPLC) are standard techniques. For IR, compare the sample’s spectrum against a reference standard to confirm functional groups (e.g., sulfate ester bonds) . For HPLC, use a validated method with a mobile phase containing sodium lauryl sulfate (SLS) in acidic buffers (e.g., 0.09% SLS in 0.1 N HCl) to enhance solubility and resolution . Include a control sample and validate peak purity using photodiode array detection.
Q. How can researchers optimize dissolution testing for this compound in tablet formulations?
- Methodological Answer : Use Apparatus 2 (paddle) at 75 rpm with a dissolution medium containing SLS to improve hydrophobicity-driven solubility. For example, 0.09% SLS in 0.1 N HCl (500 mL) at 37°C ensures sink conditions. Monitor dissolution at 30-minute intervals and validate using HPLC with a reference standard . Adjust SLS concentration (e.g., 0.02%–0.15%) based on compound-specific solubility profiles to resolve data discrepancies .
Q. What precautions are necessary when handling hygroscopic derivatives of this compound?
- Methodological Answer : Store the compound in airtight containers with desiccants (e.g., silica gel) at 2–30°C. Weigh samples promptly to minimize atmospheric exposure, as hygroscopicity can alter mass measurements and compromise reproducibility. Pre-dry samples if required for quantitative analysis .
Advanced Research Questions
Q. How can stability-indicating assays be designed to evaluate degradation products of this compound under stress conditions?
- Methodological Answer : Employ forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) followed by HPLC-MS to identify degradation pathways. For example, acidic conditions may hydrolyze sulfate esters, while oxidation could produce ketone derivatives. Validate assay specificity by demonstrating baseline separation of degradation peaks from the parent compound . Use photometric titration or turbidimetric endpoints for quantitative analysis of degraded fractions .
Q. What strategies resolve contradictions in dissolution data across studies using different SLS concentrations?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach to evaluate SLS concentration, pH, and agitation rate as variables. For instance, higher SLS (0.15%) in pH 5.0 acetate buffer may improve dissolution for polymorphic forms, while lower SLS (0.02%) in dilute HCl suits ionized species. Use multivariate analysis to correlate dissolution profiles with bioavailability data .
Q. How can disaccharide composition analysis (e.g., for sulfated glycosaminoglycans) be adapted to study this compound’s structural integrity?
- Methodological Answer : Enzymatically digest the compound (e.g., chondroitinase ABC) and analyze fragments via hydrophilic interaction chromatography (HILIC). Quantify sulfated disaccharides (ΔDi-4S, ΔDi-6S) to assess sulfate ester distribution. A ΔDi-4S/ΔDi-6S ratio ≥1.0 indicates structural consistency, while deviations suggest synthesis or storage issues .
Q. What experimental controls are critical when replicating studies on this compound’s pharmacokinetic properties?
- Methodological Answer : Include (1) a negative control (placebo formulation), (2) a reference standard batch for assay calibration, and (3) environmental controls (humidity/temperature monitoring). Validate replication by comparing dissolution profiles (f₂ similarity factor ≥50) and HPLC retention times across labs .
Method Validation & Data Analysis
Q. How should researchers validate titrimetric methods for quantifying this compound in bulk samples?
- Methodological Answer : Use cetylpyridinium chloride (CPC) as a titrant in photometric titration. Degas the titrant to avoid interference from air bubbles. Validate accuracy (±2% of theoretical value) and precision (%RSD <2%) using three replicate analyses. Cross-validate with HPLC for trace impurity detection .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
